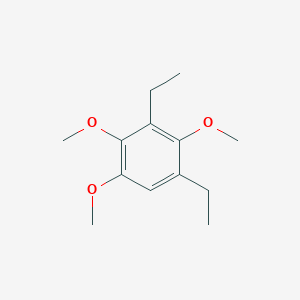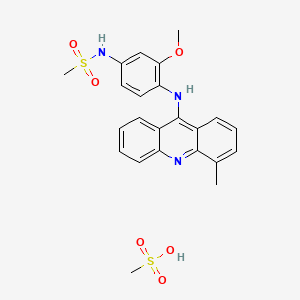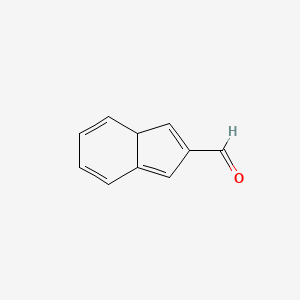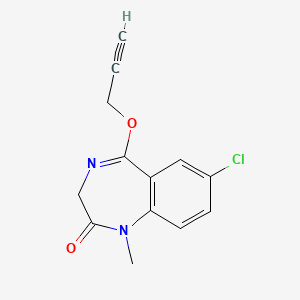![molecular formula C12H28O3Si2 B13949707 Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 54890-07-2](/img/structure/B13949707.png)
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C12H28O3Si2 and a molecular weight of 276.5199 g/mol . It is also known by other names such as 2-Hydroxyhexanoic acid di-TMS and 2-Hydroxycaproic acid, bis-TMS . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
The synthesis of Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
- The product formed is This compound .
Hexanoic acid: reacts with .
Pyridine: is used as a base to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the protection of hydroxyl groups by forming stable trimethylsilyl ethers. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with other similar compounds such as:
- Hexanoic acid, 3-trimethylsilyloxy, trimethylsilyl ester .
- 2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester .
These compounds also contain trimethylsilyl groups but differ in their structural arrangement and specific applications. The uniqueness of this compound lies in its specific use as a protecting group for hydroxyl groups in organic synthesis .
Eigenschaften
CAS-Nummer |
54890-07-2 |
|---|---|
Molekularformel |
C12H28O3Si2 |
Molekulargewicht |
276.52 g/mol |
IUPAC-Name |
trimethylsilyl 2-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C12H28O3Si2/c1-8-9-10-11(14-16(2,3)4)12(13)15-17(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
RQWYRMABBIFEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


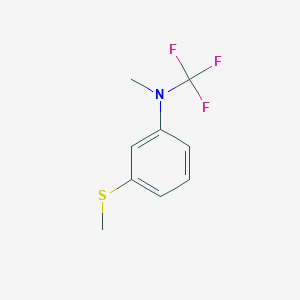

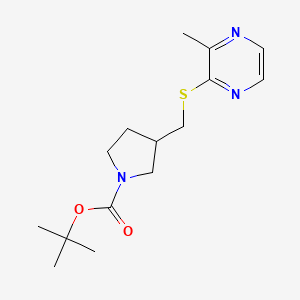

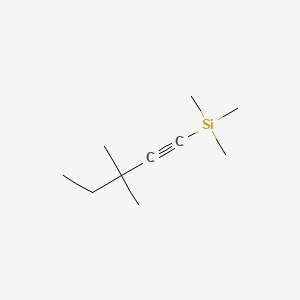
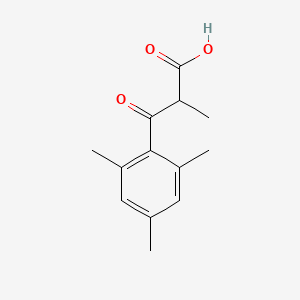
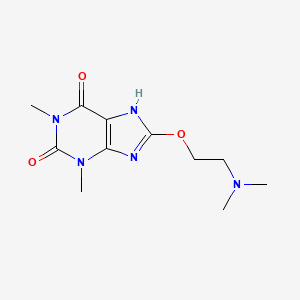
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
